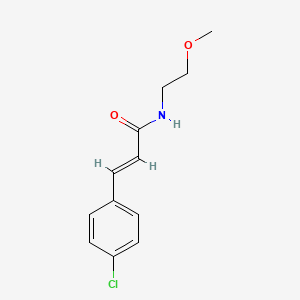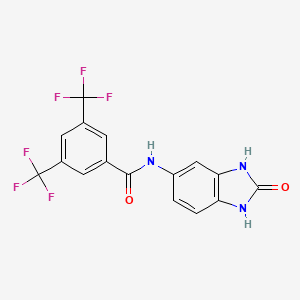![molecular formula C23H20N2O2S B5148638 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and has been studied extensively for its biochemical and physiological effects.
作用機序
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide activates sGC by binding to its heme group and increasing the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of protein kinase G (PKG), which regulates various downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, inhibit platelet aggregation, and reduce inflammation. It has also been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis.
実験室実験の利点と制限
One of the advantages of using 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide in lab experiments is its ability to activate sGC specifically, without affecting other signaling pathways. However, one of the limitations is its relatively short half-life, which can make it difficult to maintain its concentration in vitro.
将来の方向性
There are several future directions for research on 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide. One direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the field of regenerative medicine, particularly in the regeneration of damaged tissues such as the heart and the nervous system. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-cancer properties and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. Its ability to activate sGC specifically makes it a promising candidate for further research and development. However, more studies are needed to fully understand its molecular mechanisms and to develop more potent derivatives of this compound.
合成法
The synthesis of 2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide involves several steps. The first step involves the reaction of 2-cyanophenylthiol with 2-bromoethyl methyl ether to form 2-(2-cyanophenylthio)ethyl methyl ether. The second step involves the reaction of 2-(2-cyanophenylthio)ethyl methyl ether with 2-(2-methylphenoxy)ethylamine to form this compound.
科学的研究の応用
2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide has potential applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. It has been studied extensively for its ability to activate soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes such as vascular tone, platelet aggregation, and neurotransmission.
特性
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[2-(2-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-17-8-2-5-11-20(17)27-15-14-25-23(26)19-10-4-7-13-22(19)28-21-12-6-3-9-18(21)16-24/h2-13H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQUMXHRGTRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5148562.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5148568.png)
![4-fluoro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5148572.png)
![3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5148575.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5148589.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5148595.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148603.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)


![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)
